3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide
Description
3-Chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by:
- A benzene sulfonamide core substituted with a chlorine atom at position 3 and a methyl group at position 4.
- A 3-methoxypyrrolidine moiety attached via a phenyl group at the sulfonamide nitrogen. The 3-methoxypyrrolidine introduces a five-membered aliphatic ring with a methoxy substituent, influencing solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-3-8-17(11-18(13)19)25(22,23)20-14-4-6-15(7-5-14)21-10-9-16(12-21)24-2/h3-8,11,16,20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDBJFSZNCXRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCC(C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) for chlorination and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compound from : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Structural Differences :
- Features a pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one system, absent in the target compound.
- Contains two fluorine atoms and a methyl group on the sulfonamide nitrogen.
- Key Properties: Molecular Weight: 589.1 g/mol (significantly higher than the target compound’s estimated ~380–390 g/mol).
- Functional Implications :
Compound from : N-[2-(5-Bromo-2-Morpholin-4-ylPyrimidin-4-ylSulfanyl)-4-Methoxyphenyl]-2,4,6-Trimethylbenzenesulfonamide
- Structural Differences :
- Incorporates a morpholine-pyrimidine-thioether scaffold instead of the pyrrolidine-phenyl group.
- Contains trimethylbenzene and methoxy substituents.
- Key Properties :
- The morpholine ring (six-membered with oxygen) provides distinct electronic and steric effects compared to the target’s pyrrolidine.
- The thioether linkage may influence metabolic stability and redox sensitivity.
Compound from : N-(3-((1,4-Diazepan-1-yl)Methyl)Phenyl)-4-Chlorobenzenesulfonamide Hydrochloride (10c)
- Structural Differences :
- Substituted with a 1,4-diazepane (seven-membered ring) via a methylene linker.
- Contains a chlorobenzene core and is formulated as a hydrochloride salt .
- Key Properties :
- Molecular Weight: 379.90 g/mol (similar to the target compound).
- IR Data: Peaks at 3398 cm⁻¹ (N–H stretch) and 1157 cm⁻¹ (S=O stretch), indicative of sulfonamide functionality.
Compound from : 3-Chloro-N-[2,6-Dimethyl-3-(1-Methyl-1H-Pyrazol-4-yl)Thieno[2,3-b]Pyridin-4-yl]Benzene-sulfonamide
- Structural Differences: Features a thieno[2,3-b]pyridine fused ring system instead of a simple phenyl group. Includes methyl-substituted pyrazole and dimethylthienopyridine moieties.
- Key Properties: The planar thienopyridine system enhances aromatic stacking interactions, contrasting with the aliphatic pyrrolidine in the target. Chlorine and methyl groups mirror the target’s substitution pattern but in a heteroaromatic context.
- Functional Implications :
- Likely exhibits improved CYP450 metabolic stability due to aromaticity, but reduced solubility compared to the target compound .
Biological Activity
3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H20ClN3O2S
- Molecular Weight : 357.87 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors.
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- For example, it may inhibit carbonic anhydrase, a critical enzyme in maintaining acid-base balance in organisms.
-
Receptor Modulation :
- It may act as a modulator of neurotransmitter receptors, particularly those associated with the central nervous system (CNS).
- The methoxypyrrolidine moiety is significant for binding affinity to these receptors.
Biological Activities
The compound exhibits a range of biological activities that have been documented through various studies:
- Antimicrobial Activity :
- Studies have reported that similar sulfonamide compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential :
- Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Chen et al. (2014) | Identified sulfonamide derivatives with potent antibacterial activity against resistant strains. |
| Umesha et al. (2009) | Demonstrated antioxidant properties alongside antimicrobial effects in related compounds. |
| Krogsgaard-Larsen et al. (2015) | Explored structure-activity relationships that suggest modifications can enhance receptor affinity and selectivity. |
Q & A
Q. What are the critical parameters for optimizing the synthesis yield of 3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide?
Methodological Answer: Key parameters include solvent selection (e.g., dichloromethane or tetrahydrofuran), catalyst use (e.g., palladium on carbon for coupling reactions), and temperature control (60–80°C for amidation). Reaction progress should be monitored using thin-layer chromatography (TLC) with mobile phases like methanol:toluene (1:4) .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Monitoring Method |
|---|---|---|---|---|
| Sulfonamide Formation | Dichloromethane | None | 25–30 | TLC (Rf 0.41) |
| Coupling Reaction | Tetrahydrofuran | Pd/C | 60–80 | HPLC |
Q. How can structural ambiguities in the compound be resolved during characterization?
Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, ¹H NMR can confirm methoxypyrrolidine proton integration, while crystallography resolves stereochemical uncertainties .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer: Employ enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) and cell viability assays (MTT or ATP-luciferase). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Parallel testing with positive controls (e.g., acetazolamide) validates assay reliability .
Q. What strategies improve solubility for pharmacokinetic studies?
Methodological Answer: Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation. LogP values (predicted ~3.5) guide solvent selection. Solubility can be experimentally determined using shake-flask methods at physiological pH (7.4) .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo activity be resolved?
Methodological Answer: Investigate metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis). For example, low oral bioavailability (<20%) may explain in vivo discrepancies. Use LC-MS/MS to identify metabolites and adjust dosing regimens .
Q. What computational methods predict structure-activity relationships (SAR) for sulfonamide derivatives?
Methodological Answer: Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., binding pocket residues). Quantitative SAR (QSAR) models using descriptors like Hammett constants (σ) or topological polar surface area (TPSA) can correlate substituent effects (e.g., methoxy vs. chloro) with activity .
Q. Table 2: Substituent Effects on IC₅₀ (Hypothetical Data)
| Substituent (R) | IC₅₀ (µM) | TPSA (Ų) | LogP |
|---|---|---|---|
| -OCH₃ | 0.8 | 75 | 2.1 |
| -Cl | 1.5 | 65 | 3.4 |
Q. How is regioselectivity achieved in electrophilic substitution reactions of the pyrrolidine ring?
Methodological Answer: Direct substitution using N-chlorosuccinimide (NCS) under anhydrous conditions (CH₂Cl₂, −20°C) favors the 3-position due to steric hindrance at the 2-position. Reaction progress is monitored via ¹H NMR for characteristic proton shifts .
Q. What techniques validate target engagement in cellular models?
Methodological Answer: Use cellular thermal shift assays (CETSA) to measure target protein stabilization upon compound binding. Combine with siRNA knockdown to confirm phenotype reversal (e.g., apoptosis assays). Western blotting for downstream biomarkers (e.g., caspase-3) corroborates mechanism .
Q. How are reaction intermediates characterized during multi-step synthesis?
Methodological Answer: Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane) and analyze using FT-IR (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) and HRMS. For unstable intermediates, in situ monitoring via LC-MS is recommended .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
Methodological Answer: Standardize cell passage numbers (<20), use internal controls (e.g., reference inhibitors), and pre-test compound stability in assay media. Statistical tools (e.g., ANOVA with Tukey’s post-hoc) identify significant outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
